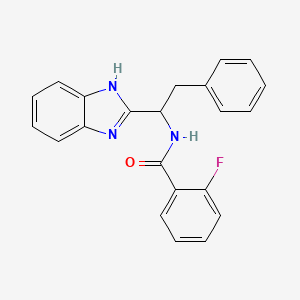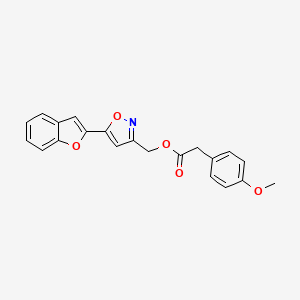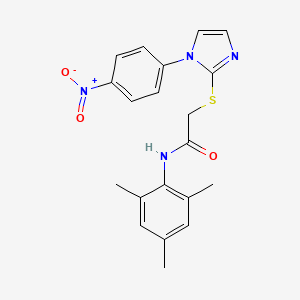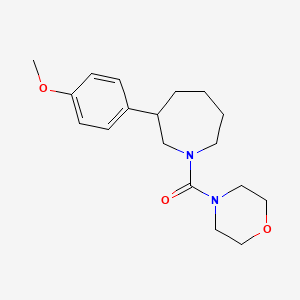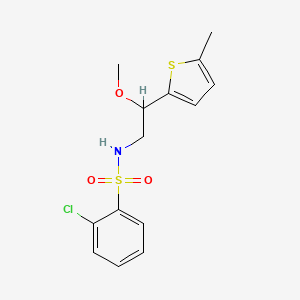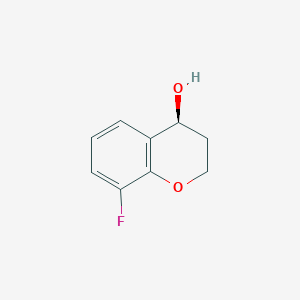![molecular formula C14H15N3O2S B2614190 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 864858-88-8](/img/structure/B2614190.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide” is a compound that is part of a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It has been evaluated for antiproliferative activity on a panel of cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves conventional techniques and is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of this compound .Scientific Research Applications
Antimicrobial Activity
A significant application of this compound and its derivatives lies in their antimicrobial properties. For instance, the synthesis and antimicrobial activity of various pyridothienopyrimidine derivatives, which include related compounds, have been extensively studied. These compounds have shown promising results in vitro for antimicrobial activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004). Another study synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Synthesis of Heterocyclic Compounds
The compound's derivatives are also instrumental in the synthesis of heterocyclic compounds. For example, cyanoacetamide derivatives, closely related to the mentioned compound, have been used as key intermediates in the synthesis of various biologically active heterocycles (Bialy & Gouda, 2011). This showcases the compound's utility in creating complex structures with potential biological applications.
Development of Antiviral Agents
Additionally, these compounds have been investigated for their antiviral activities. For instance, the synthesis and reaction of various derivatives have been explored, with some showing potential as antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Potential in Organic Chemistry
Furthermore, the compound and its derivatives have applications in organic chemistry. They are used in the synthesis of medium-sized bicyclic compounds through intramolecular cyclization of cyclic β-keto radicals, as demonstrated in one study (Iwasawa, Funahashi, Hayakawa, Ikeno*, & Narasaka*, 1999). This exemplifies the compound's role in facilitating complex organic reactions.
Mechanism of Action
The compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Its interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death .
Future Directions
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8(18)17-5-4-10-11(6-15)14(20-12(10)7-17)16-13(19)9-2-3-9/h9H,2-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZEFQMQRXTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
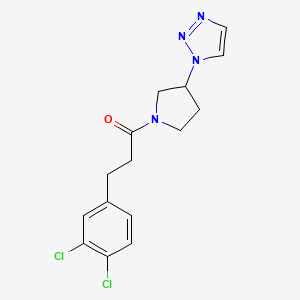

![(Z)-ethyl 1-butyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614109.png)
![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)
![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)
![N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2614114.png)

